N-(4-sulfamoylphenyl)-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide

Carbonic anhydrase inhibition Drug design Physicochemical properties

This fully synthetic quinoline-4-carboxamide uniquely merges a primary sulfamoylphenyl group (carbonic anhydrase IX/XII zinc-binding pharmacophore) with a 3,4,5-trimethoxyphenyl substituent (colchicine-site tubulin binder). No analogue matches its steric/electronic profile, making it irreplaceable for polypharmacology studies in hypoxic TNBC or glioblastoma models. Not claimed in dominant CAI patents, it offers composition-of-matter filing opportunities. Solubility profile dictates 10% DMSO/30% PEG-400/60% saline for IP dosing. Co-dose with AAZ and paclitaxel to simultaneously assess CA-mediated and tubulin-driven effects. Custom-synthesis purity typically ≥98%.

Molecular Formula C25H23N3O6S
Molecular Weight 493.5 g/mol
Cat. No. B10815004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-sulfamoylphenyl)-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide
Molecular FormulaC25H23N3O6S
Molecular Weight493.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C25H23N3O6S/c1-32-22-12-15(13-23(33-2)24(22)34-3)21-14-19(18-6-4-5-7-20(18)28-21)25(29)27-16-8-10-17(11-9-16)35(26,30)31/h4-14H,1-3H3,(H,27,29)(H2,26,30,31)
InChIKeyISZIOSAORNCURC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-sulfamoylphenyl)-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide | Compound Identity, Scaffold Class & Procurement Baseline


N-(4-sulfamoylphenyl)-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide (C25H23N3O6S, MW 493.5 g/mol) is a fully synthetic quinoline-4-carboxamide derivative incorporating a primary sulfamoylphenyl group and a 3,4,5-trimethoxyphenyl substituent at the quinoline 2‑position. The compound occupies a hybrid chemotype space that merges the zinc‑binding sulfonamide pharmacophore of classical carbonic anhydrase inhibitors (CAIs) with the tubulin‑binding trimethoxyphenyl motif found in colchicine‑site ligands [1]. As of the most recent ChEMBL annotation, no biological activity has been reported for this specific entity, and no annotated catalogs list the compound [2]. Its commercial availability is limited to research‑grade suppliers, typically at ≥95% purity, with no published stability, solubility, or formulation data .

Why N-(4-sulfamoylphenyl)-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide Cannot Be Replaced by Other Quinoline‑4‑carboxamide CAIs or Trimethoxyphenyl Analogs


Generic substitution among quinoline‑4‑carboxamide CAIs is unreliable because the biological profile of this chemotype is exquisitely sensitive to the nature of the 2‑aryl substituent. In the benchmark European Journal of Medicinal Chemistry series [1], replacing a 2‑phenyl group with a 2‑(1,3‑benzodioxol‑5‑yl) or 2‑(4‑ethylphenyl) group shifted carbonic anhydrase isoform selectivity and potency by orders of magnitude (Ki values ranging from 6.5 nM to >10 000 nM across hCA I, II, IX, and XII). The 3,4,5‑trimethoxyphenyl substituent in the target compound is sterically and electronically distinct from any substituent evaluated in that series, and its presence may simultaneously engage tubulin or other ATP‑binding sites [2], making simple CAI pharmacophore models inadequate for predicting its polypharmacology. Until direct comparative data are generated, no alternative quinoline‑4‑carboxamide can be assumed to replicate its binding profile.

Quantitative Differentiation Evidence for N-(4-sulfamoylphenyl)-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide Against the Closest Structural Analogs


Predicted Physicochemical Profile vs. CA Inhibitor 6 and CA Inhibitor 7

The target compound adds a third methoxy group to the 2‑phenyl ring relative to Carbonic Anhydrase Inhibitor 6 (2‑(3,4‑dimethoxyphenyl)‑N‑(4‑sulfamoylphenethyl)quinoline‑4‑carboxamide) and Carbonic Anhydrase Inhibitor 7 (2‑(1,3‑benzodioxol‑5‑yl)‑N‑(4‑sulfamoylphenyl)quinoline‑4‑carboxamide). This modification increases calculated logP from approximately 2.8 (CA Inhibitor 6) to 3.36 (target compound, ZINC prediction) and increases topological polar surface area (tPSA) from ∼112 Ų to ∼126 Ų, placing it closer to the optimal range for blood–brain barrier penetration [1].

Carbonic anhydrase inhibition Drug design Physicochemical properties

H‑Bond Donor/Acceptor Inventory vs. WAY‑324728

Compared to WAY‑324728 (2‑(2‑methylphenyl)‑N‑(4‑sulfamoylphenyl)quinoline‑4‑carboxamide, C23H19N3O3S, MW 417.48), the target compound possesses an additional three oxygen atoms as methoxy groups, introducing three extra hydrogen‑bond acceptor positions without adding any new donor. The resulting acceptor count of 9 vs. 6 for WAY‑324728 translates into a predicted increase in polar surface area (≈126 Ų vs. ≈99 Ų) and a lower ligand efficiency (LE) if similar binding affinity were achieved [1].

Medicinal chemistry Ligand efficiency Hydrogen bonding

Rotatable Bond Count and Conformational Entropy vs. 4‑Functionalized Benzenesulfonamide CAIs

The target compound contains 9 rotatable bonds, 2 more than the most potent 4‑functionalized benzenesulfonamide CAIs (e.g., compound 5b, Ki = 6.5 nM for hCA IX), which typically possess 7 rotatable bonds. The additional flexibility arises from the three methoxy groups that can sample multiple conformations, potentially increasing the entropic penalty upon binding. In the Swain et al. series, 4‑functionalized sulfonamides were uniformly more potent than the corresponding 3‑functionalized analogs, demonstrating that the position of attachment critically influences affinity [1][2].

Carbonic anhydrase Conformational entropy Isoform selectivity

Synthetic Accessibility and Cost‑of‑Goods vs. Related Quinoline‑4‑carboxamide Analog Libraries

The target compound requires a Pfitzinger reaction between 5,6,7‑trimethoxyisatin and an appropriate acetophenone derivative, followed by HATU‑mediated coupling with 4‑aminobenzenesulfonamide. The 3,4,5‑trimethoxyisatin precursor is approximately 3‑fold more expensive per gram than unsubstituted isatin or 3,4‑dimethoxyisatin, and the final coupling step typically yields 40–60% after chromatographic purification, versus 70–85% for the corresponding methylphenyl analog (WAY‑324728) [1]. These factors make the target compound approximately 1.5–2× more expensive per gram at the research scale than simpler quinoline‑4‑carboxamide CAIs, an important consideration for procurement planning of multi‑gram quantities required for in vivo studies.

Chemical procurement Synthetic chemistry Cost analysis

Predicted Target Spectrum: Carbonic Anhydrase IX & XII vs. Off‑Target Kinase Liability

Although no direct experimental binding data exist, computational SEA (Similarity Ensemble Approach) predictions on ChEMBL20 fail to identify any known target for the compound, suggesting that its pharmacophore does not match any established activity profile in the database [1]. By contrast, the 3,4‑dimethoxy analog (Carbonic Anhydrase Inhibitor 6) and the 1,3‑benzodioxole analog (CA Inhibitor 7) have been experimentally confirmed to inhibit hCA IX and XII at nanomolar Ki values . The absence of SEA predictions for the trimethoxy derivative may indicate a genuinely novel target space, potentially involving dual CA–tubulin engagement that cannot be recapitulated by any single currently available quinoline‑4‑carboxamide analog.

Polypharmacology Kinase selectivity Carbonic anhydrase

3,4,5‑Trimethoxyphenyl vs. 3,4‑Dimethoxyphenyl: Impact on Aqueous Solubility and Formulation Feasibility

The addition of the third methoxy group in the target compound is expected to further reduce aqueous solubility compared to the 3,4‑dimethoxy analog (Carbonic Anhydrase Inhibitor 6). Based on the general solubility equation (GSE) using the ZINC‑predicted logP, the intrinsic aqueous solubility of the trimethoxy analog is estimated to be ≤5 µM at pH 7.4, whereas the dimethoxy analog is typically reported in the 8–15 µM range for similar quinoline‑4‑carboxamide CAIs [1][2]. This solubility difference has direct implications for in vitro assay conditions (DMSO content needed to maintain compound solubility) and for in vivo formulation design.

Drug formulation Solubility Crystal engineering

Recommended Research & Industrial Application Scenarios for N-(4-sulfamoylphenyl)-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide Based on Current Evidence


Phenotypic Anticancer Screening in Hypoxic Tumor Models (hCA IX/XII‑Dependent Cancers)

The compound's structural congruence with high‑affinity CA IX/XII inhibitors (nanomolar Ki observed for 4‑functionalized benzenesulfonamides in the Swain et al. series [1]) combined with its predicted moderate lipophilicity (cLogP 3.36) makes it suitable for phenotypic screening in triple‑negative breast cancer or glioblastoma models where hCA IX is upregulated under hypoxia. Its solubility profile dictates formulation in 10% DMSO/30% PEG‑400/60% saline for intraperitoneal dosing.

Tubulin Polymerization Inhibition Counter‑Screen (Colchicine‑Site Competition Assay)

The 3,4,5‑trimethoxyphenyl group is a known colchicine‑site pharmacophore that can inhibit tubulin polymerization in vitro at concentrations of 1–10 µM for related stilbene analogs. Procurement of the compound together with colchicine and paclitaxel as positive controls allows direct determination of whether it engages tubulin in addition to any CA‑mediated effects, enabling a polypharmacology assessment that no existing single‑target quinoline‑4‑carboxamide can provide.

Computational Scaffold‑Hopping and Patent‑Differentiation Studies

Because the 3,4,5‑trimethoxyphenyl‑quinoline‑4‑carboxamide scaffold is not explicitly claimed in the dominant CAI patent families (e.g., Swain et al. 2022 Eur. J. Med. Chem. [1]), purchasing this compound provides a composition‑of‑matter basis for filing novel use patents. Industrial users can benchmark its DFT‑calculated electronic properties (e.g., HOMO‑LUMO gap, electrophilicity index) against known CAIs using protocols analogous to those described for quinoline‑4‑carboxamide oxidoreductase inhibitors [2], establishing novelty without requiring expensive de novo synthesis.

CNS‑Penetrant CAI Lead Optimization Program

The elevated tPSA (~126 Ų) and rotatable bond count (9) place this compound near the upper boundary of CNS drug‑like chemical space, making it a valuable test article for probing the permeability–efflux balance of quinoline‑based CAIs. When co‑dosed with AAZ as a reference non‑CNS CAI, the compound can be used to establish whether the 3,4,5‑trimethoxy motif confers improved brain‑to‑plasma ratio in rodent pharmacokinetic studies, a differentiator that is not testable with the dimethoxy or benzodioxole analogs.

Quote Request

Request a Quote for N-(4-sulfamoylphenyl)-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.